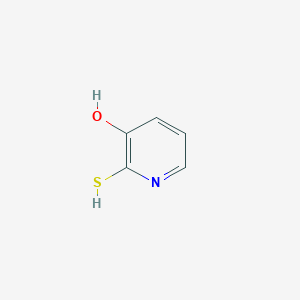
2-sulfanylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S31608 . It is a type of stainless steel alloy that is widely used in various industrial applications due to its excellent mechanical properties and resistance to corrosion. This alloy is composed of elements such as chromium, nickel, and molybdenum, which contribute to its durability and strength .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of S31608 involves several steps, including melting, casting, and forming. The primary raw materials used in the synthesis are iron, chromium, nickel, and molybdenum. These elements are melted together in an electric arc furnace at high temperatures. The molten mixture is then cast into molds to form ingots. The ingots are subsequently hot-rolled and cold-rolled to achieve the desired shape and size .
Industrial Production Methods: In industrial production, S31608 is manufactured using advanced techniques such as vacuum induction melting and vacuum arc remelting. These methods ensure the purity and homogeneity of the alloy. The alloy is then subjected to various heat treatment processes, including annealing, quenching, and tempering, to enhance its mechanical properties and corrosion resistance .
化学反应分析
Types of Reactions: S31608 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The alloy is highly resistant to oxidation due to the presence of chromium, which forms a protective oxide layer on the surface. under certain conditions, it can undergo reduction reactions, especially in the presence of reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving S31608 include acids such as hydrochloric acid and sulfuric acid, which can cause localized corrosion. The alloy is also susceptible to pitting and crevice corrosion in the presence of chloride ions. The reaction conditions typically involve high temperatures and aggressive chemical environments .
Major Products Formed: The major products formed from reactions involving S31608 include various oxides and hydroxides of chromium, nickel, and molybdenum. These products contribute to the alloy’s corrosion resistance and mechanical strength .
科学研究应用
S31608 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a material for constructing laboratory equipment and reaction vessels. In biology, it is employed in the fabrication of medical devices and implants due to its biocompatibility. In medicine, S31608 is used in surgical instruments and orthopedic implants. In industry, it is utilized in the manufacturing of chemical processing equipment, heat exchangers, and pressure vessels .
作用机制
The mechanism by which S31608 exerts its effects is primarily through the formation of a passive oxide layer on its surface. This layer, composed mainly of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The molecular targets involved in this process include the surface atoms of chromium, nickel, and molybdenum, which interact with oxygen and other reactive species to form stable oxides .
相似化合物的比较
Similar Compounds: Similar compounds to S31608 include other stainless steel alloys such as S30478, S30453, and S30908. These alloys also contain chromium, nickel, and molybdenum but in different proportions, which affect their mechanical properties and corrosion resistance .
Uniqueness: What sets S31608 apart from these similar compounds is its higher molybdenum content, which enhances its resistance to pitting and crevice corrosion. Additionally, S31608 has superior mechanical properties, making it suitable for applications that require high strength and durability .
属性
IUPAC Name |
2-sulfanylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYDOMJDFATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














